An In-depth Technical Guide to the Physical Properties of 3-Ethoxy-2-fluorobenzoic Acid
An In-depth Technical Guide to the Physical Properties of 3-Ethoxy-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxy-2-fluorobenzoic acid, a substituted aromatic carboxylic acid, represents a molecule of significant interest in the fields of medicinal chemistry and materials science. Its unique combination of a carboxylic acid moiety, a fluorine atom, and an ethoxy group on the benzene ring imparts distinct physicochemical properties that are crucial for its application in the synthesis of novel compounds, particularly in the development of new pharmaceutical agents and functional materials. The strategic placement of the ethoxy and fluoro groups can influence the molecule's acidity, lipophilicity, and metabolic stability, thereby affecting its biological activity and material characteristics.
This technical guide provides a comprehensive overview of the core physical properties of 3-Ethoxy-2-fluorobenzoic acid. As a Senior Application Scientist, the following sections will delve into the theoretical and practical aspects of these properties, offering not just data but also the causality behind the experimental methodologies used for their determination. This document is designed to be a self-validating resource, grounded in scientific principles and supported by authoritative references, to empower researchers in their endeavors with this versatile compound.
Core Physical and Chemical Properties
A foundational understanding of a molecule's intrinsic properties is paramount for its effective utilization in research and development. The key identifiers and fundamental properties of 3-Ethoxy-2-fluorobenzoic acid are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉FO₃ | [1][2] |
| Molecular Weight | 184.16 g/mol | [2] |
| CAS Number | 1033201-71-6 | [1][3] |
| Appearance | White to off-white solid | [4] |
| Storage Temperature | 2-8°C | [4] |
Experimental Determination of Physical Properties
The precise measurement of physical properties is a cornerstone of chemical characterization, providing insights into a compound's purity, stability, and potential applications. The following protocols are established, reliable methods for determining the key physical parameters of a solid organic acid like 3-Ethoxy-2-fluorobenzoic acid.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.
Protocol: Thiele Tube Method
The Thiele tube method is a classical and accessible technique for melting point determination.
-
Sample Preparation: A small amount of finely powdered, dry 3-Ethoxy-2-fluorobenzoic acid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the sample is fully immersed.
-
Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a hot plate. The design of the tube facilitates the circulation of the oil via convection, ensuring uniform heating of the sample.
-
Observation: The temperature is carefully monitored. The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has melted into a clear liquid. For a pure compound, this range is expected to be narrow.
Causality Behind Experimental Choices: The use of a Thiele tube ensures a slow and uniform rate of heating, which is crucial for an accurate melting point determination. Rapid heating can lead to a lag between the thermometer reading and the actual temperature of the sample, resulting in an erroneously wide melting range.
Boiling Point Determination
While 3-Ethoxy-2-fluorobenzoic acid is a solid at room temperature, its boiling point provides information about its volatility.
Protocol: Thiele Tube Method (for high-boiling solids)
This method can be adapted for determining the boiling point of small quantities of a substance.
-
Sample Preparation: A small amount of 3-Ethoxy-2-fluorobenzoic acid is placed in a small test tube (Durham tube). A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the sample.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube as described for melting point determination.
-
Heating: The Thiele tube is heated, and a stream of bubbles will be observed emerging from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the substance.
-
Observation: Heating is continued until a steady stream of bubbles is observed. The heat source is then removed. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.
Trustworthiness of the Protocol: This method is self-validating as the boiling point is defined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The point at which the liquid enters the capillary tube signifies that the external pressure has just overcome the vapor pressure of the substance, providing an accurate measure of the boiling point.
Solubility Determination
Understanding the solubility of 3-Ethoxy-2-fluorobenzoic acid in various solvents is critical for its use in reactions, formulations, and purification processes.
Protocol: Qualitative Solubility Testing
-
Solvent Selection: A range of solvents with varying polarities should be selected, including water, 5% aqueous sodium bicarbonate (NaHCO₃), 5% aqueous sodium hydroxide (NaOH), 5% aqueous hydrochloric acid (HCl), and common organic solvents like ethanol, methanol, acetone, and dichloromethane.
-
Procedure: To approximately 1 mL of each solvent in a separate test tube, add a small amount (a few milligrams) of 3-Ethoxy-2-fluorobenzoic acid.
-
Observation: The mixture is agitated and observed for dissolution. Solubility is typically categorized as "soluble," "sparingly soluble," or "insoluble."
-
Interpretation:
-
Solubility in Water: The presence of the polar carboxylic acid group may impart some water solubility, although the aromatic ring and ethoxy group will limit it.
-
Solubility in 5% NaHCO₃ and 5% NaOH: As a carboxylic acid, it is expected to be soluble in basic solutions due to the formation of the water-soluble sodium salt (sodium 3-ethoxy-2-fluorobenzoate). Effervescence (release of CO₂) upon dissolution in NaHCO₃ is a characteristic test for carboxylic acids.
-
Solubility in 5% HCl: It is expected to be insoluble in acidic solutions.
-
Solubility in Organic Solvents: Due to its organic structure, it is expected to be soluble in common organic solvents.
-
Expertise & Experience: The choice of solvents is based on the "like dissolves like" principle and the acidic nature of the compound. The reaction with bases provides a chemical confirmation of the carboxylic acid functionality and is a key step in its characterization.
Spectroscopic and Structural Characterization
Spectroscopic techniques provide invaluable information about the molecular structure of 3-Ethoxy-2-fluorobenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Features:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region (typically δ 10-13 ppm).
-
Aromatic Protons (Ar-H): The three protons on the benzene ring will appear as multiplets in the aromatic region (typically δ 7-8 ppm). The fluorine and ethoxy substituents will influence their chemical shifts and coupling patterns.
-
Ethoxy Protons (-OCH₂CH₃): A quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃) are expected in the upfield region.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon (-COOH): A signal in the downfield region (typically δ 165-185 ppm).
-
Aromatic Carbons (Ar-C): Six distinct signals are expected for the benzene ring carbons, with their chemical shifts influenced by the substituents. The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
-
Ethoxy Carbons (-OCH₂CH₃): Two signals corresponding to the methylene and methyl carbons.
Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of 3-Ethoxy-2-fluorobenzoic acid.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean NMR tube.
-
Analysis: Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic IR Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700 cm⁻¹.
-
C-O Stretch (Carboxylic Acid and Ether): Absorptions in the 1210-1320 cm⁻¹ region.
-
C-F Stretch: An absorption in the 1000-1400 cm⁻¹ region.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions in their respective regions.
Protocol: FTIR Sample Preparation (Solid)
-
KBr Pellet Method: Grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
-
Analysis: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
Logical Relationships of Physical Properties
The physical properties of 3-Ethoxy-2-fluorobenzoic acid are interconnected and influenced by its molecular structure.
Caption: Relationship between molecular structure and physical properties.
Safety and Handling
Based on available safety data, 3-Ethoxy-2-fluorobenzoic acid should be handled with care in a laboratory setting. It is classified as an irritant, causing skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
Conclusion
This technical guide has outlined the fundamental physical properties of 3-Ethoxy-2-fluorobenzoic acid and the established experimental protocols for their determination. While specific experimental data for some properties are not widely published, the provided methodologies and theoretical expectations serve as a robust framework for researchers. A thorough understanding and accurate measurement of these properties are essential for the successful application of this compound in the synthesis of novel molecules with potential applications in drug discovery and materials science. As with any chemical, adherence to proper safety protocols is paramount.
References
-
(Note: This is a closely related compound, used here for illustrative purposes of data presentation by chemical suppliers).
-
(Note: This is an ester derivative, referenced for structural similarity).
-
(Note: Provides examples of NMR data for similar benzoic acid derivatives).
-
(Note: Provides examples of NMR data for various benzoic acid derivatives).
-
(Note: Referenced for comparative spectral data).
-
(Note: Data for a related compound).
-
(Note: Referenced for comparative spectral data).
-
(Note: Referenced for comparative spectral data).
-
(Note: Referenced for comparative spectral data).
-
(Note: Referenced for comparative spectral data).
-
(Note: Referenced for comparative spectral data).
-
(Note: Referenced for comparative spectral data).
-
(Note: General reference for IR spectral libraries).
-
(Note: Referenced for comparative spectral data).
-
(Note: Referenced for comparative spectral data).
-
(Note: Referenced for comparative spectral data).
